6-Chloroquinoxaline-2,3-diol is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on its synthesis and characterization. Studies have reported different methods for its synthesis, including condensation reactions and ring-closing reactions. PubChem, National Institutes of Health: )
6-Chloroquinoxaline-2,3-diol is an organic compound with the molecular formula and a molecular weight of 196.59 g/mol. It features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its role in various biological activities, particularly in modulating pain through interactions with glycine receptors in the central nervous system .
The compound exhibits significant biological activities:
Several methods exist for synthesizing 6-Chloroquinoxaline-2,3-diol:
6-Chloroquinoxaline-2,3-diol has several applications:
Research on interaction studies highlights:
Several compounds are structurally similar to 6-Chloroquinoxaline-2,3-diol. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2,3-Dichloroquinoxaline | Similar quinoxaline ring | Two chlorine substituents enhancing reactivity |
Quinoxaline | Basic structure | Lacks hydroxyl groups; primarily used as a scaffold |
6-Nitroquinoxaline | Nitro group instead of chloro | Exhibits different biological activities |
These compounds share structural motifs but differ significantly in their chemical behavior and biological activities.
Irritant